molecular formula C26H23F2N3O3S B2482142 N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide CAS No. 862826-09-3

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2482142
CAS No.: 862826-09-3
M. Wt: 495.54
InChI Key: FIOWEXZIOVFVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a multifunctional structure comprising:

  • A 1H-indole core substituted at the 3-position with a sulfanyl-linked carbamoyl group.
  • The indole’s 1-position is substituted with an ethyl group connected to a 2-methoxybenzamide terminal group, which may influence binding affinity and solubility.

Properties

IUPAC Name

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S/c1-34-23-9-5-3-7-19(23)26(33)29-12-13-31-15-24(18-6-2-4-8-22(18)31)35-16-25(32)30-21-11-10-17(27)14-20(21)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWEXZIOVFVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the difluorophenyl group, and the final coupling with the benzamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds similar to N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.

Cell LineIC50 (µM)Reference
A-431<10

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated.

Anticonvulsant Activity

In models of induced seizures, compounds structurally related to this compound have shown efficacy in reducing seizure frequency.

ModelEfficacyReference
Picrotoxin-inducedSignificant reduction in seizure frequency

Anti-inflammatory Properties

Research has documented the anti-inflammatory potential of related compounds.

Cytokine Inhibition

Certain derivatives have exhibited the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting that this compound may exert anti-inflammatory effects.

Activity TypeModelIC50 (µM)Reference
Anti-inflammatoryJ774A.1 cells10

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics.

Neuroprotective Study

Research examining the neuroprotective effects of thiazole derivatives found that certain modifications enhanced their ability to cross the blood-brain barrier and protect against neuronal damage induced by oxidative stress.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to mimic natural substrates or ligands, thereby modulating biological pathways. The difluorophenyl group enhances its binding affinity and specificity, while the benzamide moiety contributes to its overall stability and solubility .

Comparison with Similar Compounds

Structural Features

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Application
N-{2-[3-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide 1H-Indole 3-sulfanyl-carbamoyl (2,4-difluorophenyl), 1-ethyl-2-methoxybenzamide ~527.56* Not specified
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31) 1H-Indole 3-acetic acid (4-chlorobenzoyl), 5-methoxy, sulfonamide (4-trifluoromethylphenyl) ~573.93 Pharmaceutical (e.g., COX inhibition)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide 1H-Indole 3-ethyl-propanamide (2-fluoro-biphenyl) ~416.47 Not specified
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl, carbaldehyde ~338.77 Agrochemical (hypothetical)

*Calculated based on formula C₂₆H₂₃F₂N₃O₃S.

Key Observations:
  • Indole vs. Pyrazole Core : The indole derivatives (main compound, Compound 31, ) may target protein-binding pockets (e.g., cyclooxygenase enzymes), while pyrazole derivatives () are common in agrochemicals due to their stability and heterocyclic reactivity.
  • Substituent Effects :
    • Fluorinated Groups : The 2,4-difluorophenyl group in the main compound and the trifluoromethyl group in Compound 31 enhance lipophilicity and resistance to oxidative metabolism .
    • Sulfanyl/Sulfonamide Linkers : The sulfanyl group in the main compound and the sulfonamide in Compound 31 may influence solubility and hydrogen-bonding interactions.
    • Methoxy Groups : The 2-methoxybenzamide in the main compound and 5-methoxy in Compound 31 could improve binding to aromatic residues in target proteins.

Biological Activity

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a difluorophenyl group, and a methoxybenzamide. Its molecular formula is C20H20F2N2O2SC_{20}H_{20}F_2N_2O_2S with a molecular weight of approximately 396.45 g/mol. The presence of the difluorophenyl group suggests potential interactions with biological targets, particularly in cancer cells.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The MTT assay was employed to evaluate its efficacy against cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer).

Cell Line GI50 (nM) Reference Compound IC50 (nM)
A-54947Osimertinib8
MCF-745Staurosporine503
Panc-154--
HT-2957--

The compound displayed a GI50 value of 47 nM against A-549 cells, indicating potent antiproliferative activity .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of specific oncogenic pathways. Notably, it has shown inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), particularly the T790M mutant form associated with resistance to first-line therapies. The compound's IC50 values for EGFR T790M were reported at 9.5 nM, comparable to osimertinib .

Apoptotic Pathways
Further investigations revealed that treatment with this compound led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels. This shift in protein expression suggests that the compound induces apoptosis via intrinsic pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer Cell Lines : In a study assessing various indole derivatives, this compound was found to significantly reduce cell viability in A-549 cells compared to untreated controls .
  • Combination Therapies : Another study explored the effects of combining this compound with standard chemotherapeutic agents. The combination showed enhanced efficacy in reducing tumor growth in xenograft models, suggesting a potential for use in combination therapy protocols .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies predict favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound. These studies indicate low toxicity profiles at therapeutic doses, which is crucial for its development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.